molecular formula C23H21F3N2O5S B4990374 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B4990374
M. Wt: 494.5 g/mol
InChI Key: OJTGMILXTHGGSC-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzenesulfonyl group, a dimethoxyanilino moiety, and a trifluoromethylphenyl group, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3,4-dimethoxyaniline with benzenesulfonyl chloride to form N-(benzenesulfonyl)-3,4-dimethoxyaniline. This intermediate is then reacted with 3-(trifluoromethyl)phenylacetyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The trifluoromethyl group enhances its binding affinity to target proteins, making it a potent compound in various assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-[3-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and binding affinity, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O5S/c1-32-20-12-11-18(14-21(20)33-2)28(34(30,31)19-9-4-3-5-10-19)15-22(29)27-17-8-6-7-16(13-17)23(24,25)26/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTGMILXTHGGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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